molecular formula C12H15N3O B029613 Noramidopyrine CAS No. 519-98-2

Noramidopyrine

Cat. No.: B029613
CAS No.: 519-98-2
M. Wt: 217.27 g/mol
InChI Key: JILCEWWZTBBOFS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Noramidopyrine, also known as Metamizole or Dipyrone , is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the modulation of inflammation and pain.

Mode of Action

The mechanism of action of this compound is believed to be exerted via its active metabolites, specifically, arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA) . These metabolites inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever, which are typically associated with increased prostaglandin production .

Biochemical Pathways

This compound affects the biochemical pathway of prostaglandin synthesis. By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This disruption can lead to downstream effects such as reduced inflammation, pain, and fever .

Pharmacokinetics

This compound is hydrolyzed in the gastrointestinal tract to an active moiety, methylaminoantipyrine (MAA), which is subsequently absorbed . The clearance of MAA ranges from 110 mL/min to 180 mL/min after oral administration . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the COX enzymes and disrupting prostaglandin synthesis, this compound can alleviate these symptoms, which are often associated with various medical conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetic properties of this compound’s active metabolite, MAA, were found to be altered in patients with liver cirrhosis, suggesting that liver function can impact the drug’s action . Therefore, individual physiological conditions and health status can significantly influence the action and effectiveness of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Noramidopyrine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite. The reaction conditions include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the purity and yield of the compound. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Noramidopyrine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Noramidopyrine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Utilized in the treatment of acute pain, fever, and muscle spasms. It is also being researched for its potential anti-inflammatory and anticancer properties.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Uniqueness of Noramidopyrine: this compound is unique due to its potent analgesic, antipyretic, and spasmolytic properties, combined with its favorable gastrointestinal tolerability compared to other nonsteroidal anti-inflammatory drugs. Its ability to inhibit the COX-3 enzyme specifically in the central nervous system sets it apart from other similar compounds .

Properties

IUPAC Name

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILCEWWZTBBOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199865
Record name 4-(Methylamino)antipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-98-2
Record name Methylaminoantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noramidopyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylamino)antipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORAMIDOPYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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